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In the rapidly advancing field of perovskite solar cells (PSCs), the interface between the

perovskite absorber layer and the charge transport layers is a critical determinant of device

performance and stability. The energy level alignment at this interface governs the efficiency of

charge extraction and the suppression of recombination, directly impacting the open-circuit

voltage (Voc), short-circuit current density (Jsc), and overall power conversion efficiency (PCE).

This guide provides a detailed comparison of 2PACz, a self-assembled monolayer (SAM), with

other commonly used hole transport layers (HTLs), focusing on their energy level alignment

with perovskite materials.

Quantitative Performance Comparison
The selection of an appropriate HTL is crucial for optimizing the performance of inverted p-i-n

perovskite solar cells. The following tables summarize the key energy level and photovoltaic

performance parameters of 2PACz and its derivatives in comparison to widely used HTLs such

as PEDOT:PSS, PTAA, and Spiro-OMeTAD.
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Hole Transport Layer (HTL)
Highest Occupied
Molecular Orbital (HOMO)
(eV)

Lowest Unoccupied
Molecular Orbital (LUMO)
(eV)

2PACz -5.42 -2.50

MeO-2PACz -5.25 -1.07

Br-2PACz -5.82 (on ITO) Not specified

PTAA -5.3 to -5.6 -2.0 to -2.2

PEDOT:PSS -5.0 to -5.2 -3.3 to -3.7

Spiro-OMeTAD (undoped) -5.16 -2.03

Spiro-OMeTAD (doped) -5.22 Not specified

Table 1: Comparison of HOMO and LUMO Energy Levels of Various Hole Transport Layers.

The energy levels of the HTL play a crucial role in facilitating efficient hole extraction from the

perovskite layer while blocking electrons. The HOMO level should be well-aligned with the

valence band maximum (VBM) of the perovskite, which is typically in the range of -5.4 eV to

-5.6 eV.

Hole Transport
Layer (HTL)

Power
Conversion
Efficiency
(PCE) (%)

Open-Circuit
Voltage (Voc)
(V)

Short-Circuit
Current
Density (Jsc)
(mA/cm²)

Fill Factor (FF)
(%)

2PACz >21 ~1.15 >23 >80

PTAA ~23.9 >1.1 >24 >80

PEDOT:PSS ~11.37 ~0.9 ~19 ~60

Spiro-OMeTAD

(doped)
~17.62 ~0.94 ~23.89 ~78

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Hole Transport

Layers. This table presents a comparison of the key performance metrics of PSCs fabricated
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with the respective HTLs. The values represent typical reported efficiencies and can vary

based on the specific perovskite composition and device architecture.

Energy Level Alignment at the 2PACz/Perovskite
Interface
A favorable energy level alignment is paramount for efficient charge transfer. The diagram

below illustrates the energetic landscape at the interface between the indium tin oxide (ITO)

electrode, the 2PACz SAM, the perovskite absorber, the electron transport layer (ETL), and the

back contact.
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Work Function ~4.7 eV

HOMO ~-5.4 eV
LUMO ~-2.5 eV

VBM ~-5.4 eV
CBM ~-3.9 eV
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Caption: Energy level diagram of a perovskite solar cell with a 2PACz HTL.
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The close alignment of the HOMO level of 2PACz with the valence band maximum (VBM) of

the perovskite facilitates efficient extraction of holes, while the relatively high LUMO level of

2PACz effectively blocks electrons, thereby reducing interfacial recombination.

Experimental Protocols
Accurate determination of energy levels is crucial for understanding and optimizing device

performance. The two primary techniques used for this purpose are Ultraviolet Photoelectron

Spectroscopy (UPS) and Cyclic Voltammetry (CV).

Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique used to measure the valence band structure and work

function of materials.

Sample Preparation:

A thin film of the HTL (e.g., 2PACz) is deposited onto a conductive substrate, typically indium

tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass. For SAMs like 2PACz, this is

often done by spin-coating a dilute solution (e.g., 1 mg/mL in a suitable solvent like ethanol)

onto the substrate, followed by annealing.

The perovskite layer is then deposited on top of the HTL-coated substrate using established

methods such as spin-coating or vapor deposition.

The sample is transferred into an ultra-high vacuum (UHV) chamber for analysis to prevent

surface contamination.

Instrumentation and Data Acquisition:

A UPS system typically consists of a UHV chamber, a UV light source (usually a helium

discharge lamp emitting He I at 21.22 eV and He II at 40.81 eV), and an electron energy

analyzer.

The sample is irradiated with UV photons, causing the emission of photoelectrons.

The kinetic energy of the emitted photoelectrons is measured by the analyzer. A bias is often

applied to the sample to separate the sample and analyzer Fermi levels.
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Data Analysis:

Work Function (Φ): The work function is determined from the secondary electron cutoff

(SEC) edge in the UPS spectrum using the formula: Φ = hν - E_cutoff, where hν is the

photon energy and E_cutoff is the kinetic energy at the SEC.

Valence Band Maximum (VBM) / Highest Occupied Molecular Orbital (HOMO): The VBM or

HOMO level relative to the Fermi level is determined by extrapolating the leading edge of the

valence band region of the spectrum to the baseline. The absolute VBM/HOMO energy is

then calculated as: E_HOMO = - (Φ + E_onset), where E_onset is the energy difference

between the Fermi level and the VBM/HOMO onset.

Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of

a material, from which the HOMO and LUMO levels can be estimated.

Sample Preparation:

A thin film of the material to be analyzed is coated onto a working electrode (e.g., glassy

carbon, platinum, or ITO-coated glass).

The measurement is performed in a three-electrode electrochemical cell containing the

working electrode, a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and

a counter electrode (e.g., platinum wire).

The electrodes are immersed in an electrolyte solution containing a supporting electrolyte

(e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

Instrumentation and Data Acquisition:

A potentiostat is used to apply a linearly varying potential to the working electrode and

measure the resulting current.

The potential is swept between two set points, and the scan is reversed to complete the

cycle.

The current is plotted against the applied potential to obtain a cyclic voltammogram.
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Data Analysis:

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined

from the voltammogram.

The HOMO and LUMO energy levels are then estimated using the following empirical

formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (which

has a known energy level of -4.8 eV relative to the vacuum):

E_HOMO = - [E_ox (vs Fc/Fc+) + 4.8] eV

E_LUMO = - [E_red (vs Fc/Fc+) + 4.8] eV

Experimental Workflow for Energy Level
Determination
The following diagram illustrates the typical workflow for determining the energy level alignment

of a new HTL with perovskite.
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To cite this document: BenchChem. [A Comparative Guide to the Energy Level Alignment of
2PACz with Perovskite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2718033#analyzing-the-energy-level-alignment-of-
2pacz-with-perovskite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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